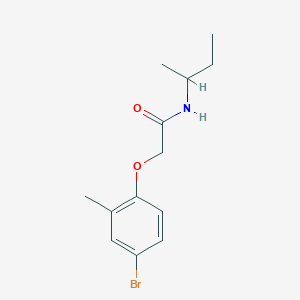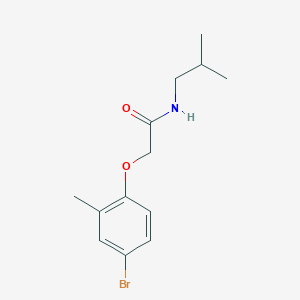![molecular formula C20H24FN3O3S B297160 N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B297160.png)
N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide, also known as FPM-SA, is a small molecule drug that has gained attention in recent years due to its potential therapeutic applications. FPM-SA belongs to the class of sulfonamide drugs and is structurally related to other piperazine-containing drugs, such as the antipsychotic drug, risperidone.
Applications De Recherche Scientifique
N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. In neuroscience, N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has been studied for its potential use in the treatment of schizophrenia, due to its structural similarity to risperidone. In immunology, N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, which may have potential applications in the treatment of autoimmune diseases.
Mécanisme D'action
The exact mechanism of action of N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has been shown to inhibit the activity of the enzyme, carbonic anhydrase, which is involved in various physiological processes, including acid-base balance and fluid secretion. N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has also been shown to bind to and modulate the activity of certain receptors in the brain, including dopamine and serotonin receptors.
Biochemical and Physiological Effects:
N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has been shown to have various biochemical and physiological effects in the body. In vitro studies have shown that N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has also been shown to modulate the activity of certain neurotransmitters in the brain, including dopamine and serotonin, which may have potential applications in the treatment of psychiatric disorders. In addition, N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, which may have potential applications in the treatment of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide in lab experiments is its relatively simple synthesis method, which allows for large-scale production of the drug. In addition, N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide has been shown to have potent anticancer activity, which makes it a promising candidate for further study in cancer research. However, one limitation of using N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the study of N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide. One area of interest is the development of N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide analogs with improved pharmacokinetic properties and increased efficacy. Another area of interest is the study of N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide in combination with other anticancer drugs, to determine if it has synergistic effects. In addition, further studies are needed to fully elucidate the mechanism of action of N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide and to determine its potential therapeutic applications in various fields, including cancer research, neuroscience, and immunology.
Méthodes De Synthèse
The synthesis of N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide involves a multistep process that begins with the reaction of 2-fluorophenylpiperazine with benzyl chloroformate to form N-benzyl-4-(2-fluorophenyl)piperazine-1-carboxamide. This intermediate is then reacted with ethyl 2-oxo-2-(methanesulfonyl)acetate to form N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide. The final product is obtained after purification by column chromatography.
Propriétés
Formule moléculaire |
C20H24FN3O3S |
|---|---|
Poids moléculaire |
405.5 g/mol |
Nom IUPAC |
N-benzyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]methanesulfonamide |
InChI |
InChI=1S/C20H24FN3O3S/c1-28(26,27)24(15-17-7-3-2-4-8-17)16-20(25)23-13-11-22(12-14-23)19-10-6-5-9-18(19)21/h2-10H,11-16H2,1H3 |
Clé InChI |
VJEKCMSKSSTHMM-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3F |
SMILES canonique |
CS(=O)(=O)N(CC1=CC=CC=C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B297083.png)


![2-(4-chlorophenoxy)-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B297091.png)
![5-[(2,3-Dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B297092.png)
![3-(4-Bromophenyl)-5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B297093.png)




